![molecular formula C22H22N2O2S B2486058 3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 684233-03-2](/img/structure/B2486058.png)
3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthetic pathways for related compounds often involve multi-step reactions, including the preparation of butanamides with specific pharmacophore groups and cyclic reagents to achieve desired structural features. For instance, the synthesis of structurally similar compounds involves using bromine as a cyclic reagent to yield certain propanamides with significant yields, demonstrating the complexity and specificity required in synthesizing such molecules (Liu et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to "3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide" has been elucidated through various spectroscopic and computational methods. Studies involving molecular docking and quantum chemical calculations reveal intricate details about molecular geometry, bond lengths, angles, and charge distribution, providing insights into the compound's molecular architecture (A. Viji et al., 2020).
Chemical Reactions and Properties
These compounds undergo specific chemical reactions based on their functional groups, including interactions with nucleophiles and cyclic reagents to form novel structures with potential biological activities. For example, reactions involving different nucleophiles such as hydrazine hydrate and phenyl hydrazine with an oxirane precursor yield derivatives with potential anticancer properties (R. S. Gouhar & Eman M. Raafat, 2015).
Physical Properties Analysis
The physical properties of related compounds, including solubility, melting points, and crystal structure, have been determined through various analytical techniques. Crystallographic studies provide detailed information on the compound's three-dimensional structure, enabling a deeper understanding of its physical characteristics (Liu et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are crucial for understanding the compound's behavior in different environments. Studies on similar compounds focus on their binding affinities, receptor interactions, and inhibition potentials, highlighting the importance of the compound's chemical makeup in its biological activities (M. Abbasi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activities
Thiazole derivatives, structurally similar to 3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide, have been synthesized and assessed for their biological activities. Some compounds exhibited significant antibacterial activity, and others displayed notable anticandidal effects. Moreover, the cytotoxic activity against various human leukemia cell lines and mouse embryonic fibroblast cells was also observed. Additionally, the physicochemical properties of these compounds were explored in silico, providing valuable insights into their potential biological applications (Dawbaa et al., 2021).
Antidepressant Activity
Structural analogs of tetramisole, related to the chemical structure of interest, have shown marked antidepressant activity. These compounds provide a new structural lead for antidepressants, expanding the potential applications of such chemical frameworks in medicinal chemistry (Shukla et al., 1992).
Anticancer Activity
Studies on retinoid derivatives structurally related to 3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide have indicated apoptotic effects in K562 human chronic myelogenous leukemia cell lines. This suggests the potential of these compounds in treating chronic myelogenous leukemia and their role in inducing apoptosis (Koç et al., 2017).
Antiulcer Activity
Related compounds have shown promising results as antiulcer agents. These studies revealed significant antisecretory activity against histamine-induced gastric acid secretion, highlighting the therapeutic potential of such compounds in treating gastric ulcers and related disorders (Ueda et al., 1991).
Psychotropic, Anti-inflammatory, and Antimicrobial Activities
N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, structurally related to the compound of interest, have demonstrated notable psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These compounds have shown high sedative action, anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-21(12-13-26-19-8-2-1-3-9-19)24-22-23-20(15-27-22)18-11-10-16-6-4-5-7-17(16)14-18/h1-3,8-11,14-15H,4-7,12-13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQXUFSSOSGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

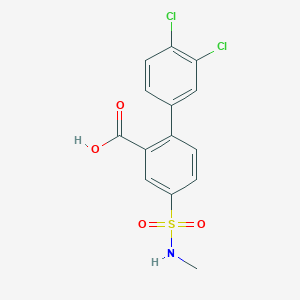

![4-Cyclopropyl-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2485980.png)

![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B2485984.png)
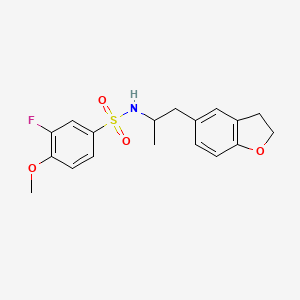
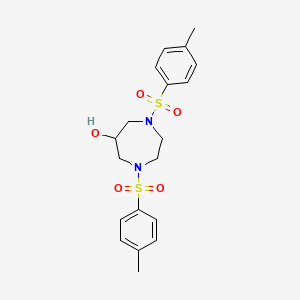
![N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2--yl]-vinyl}-4-methyl-benzamide](/img/structure/B2485989.png)
![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2485991.png)
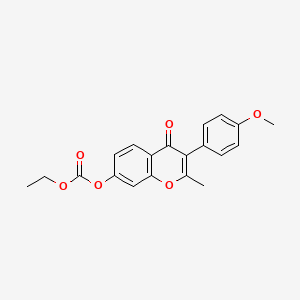

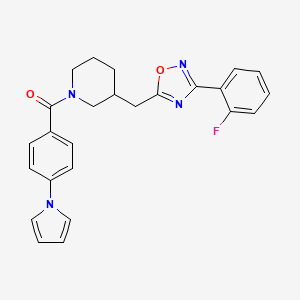
![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)